molecular formula C13H14N4OS B2722930 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 887041-73-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2722930
CAS No.: 887041-73-8
M. Wt: 274.34
InChI Key: LXFQVUYPLJOOBY-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiadiazole ring, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiadiazole intermediate.

    Pyrrolidinone Formation: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, often using a cyclization agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the aromatic ring.

    4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chlorine substituent instead of a methyl group.

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-2-4-10(5-3-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQVUYPLJOOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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